3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Overview
Description
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is an organic compound with the molecular formula C9H7NO3S. It is a derivative of benzothiazine and is known for its unique chemical structure, which includes a benzothiazine ring fused with a carboxylic acid group.
Mechanism of Action
Target of Action
It is often used in organic synthesis reactions as an important intermediate .
Mode of Action
It is known to be a weak acid that can undergo neutralization reactions with bases to form corresponding salts .
Biochemical Pathways
As an intermediate in organic synthesis, it may participate in various reactions and pathways depending on the specific context of its use .
Pharmacokinetics
Its solubility properties suggest that it is insoluble in water but soluble in organic solvents such as alcohols, ethers, and esters . This could potentially impact its bioavailability and distribution in the body.
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the specific reactions and compounds it is used to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility properties suggest that it may be more readily absorbed and distributed in environments with a higher concentration of organic solvents . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with maleic anhydride, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3) as catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the benzothiazine ring .
Scientific Research Applications
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid
- 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid
- 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid 1,1-dioxide
Uniqueness
Compared to similar compounds, 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid stands out due to its specific substitution pattern on the benzothiazine ring, which imparts unique chemical reactivity and biological activity. Its carboxylic acid group also enhances its solubility and potential for forming salts, making it versatile for various applications .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzothiazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIVLYUEDPRLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353987 | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821761 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
272437-84-0 | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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